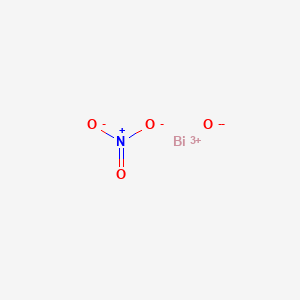

Bismuth;oxygen(2-);nitrate

Description

Historical Context and Evolution of Bismuth Oxynitrate Research

Historically, bismuth oxynitrate, also referred to as bismuth subnitrate or bismuthyl nitrate (B79036), has been known for centuries. wikipedia.orgalignchemical.com In older texts, it was often given the names magisterium bismuti or bismutum subnitricum. wikipedia.orgalignchemical.com Its early applications were varied, including use as a white pigment, in cosmetics, and as a mild disinfectant for both internal and external purposes. wikipedia.orgalignchemical.com The preparation of these compounds typically involves the hydrolysis of bismuth(III) nitrate, for example, by adding an alkali or through the controlled thermal decomposition of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O). wikipedia.orgstudfile.net The exact composition of the resulting bismuth oxynitrate can vary depending on factors like the pH of the solution and the thermal treatment. wikipedia.orgmdpi.com

Early research focused on the synthesis and basic characterization of these materials. However, with the advent of modern analytical techniques, the understanding of their complex structures and properties has evolved significantly. The focus has shifted from simple preparations to the controlled synthesis of specific bismuth oxynitrate phases with tailored properties for advanced applications. acs.org

Significance of Bismuth Oxynitrates in Advanced Materials Science

Bismuth oxynitrates have emerged as important materials in various advanced scientific and technological fields. Their unique electronic and structural properties make them suitable for a range of applications.

Photocatalysis: Several bismuth oxynitrates are efficient photocatalysts for the degradation of environmental pollutants. acs.org The layered structures of some bismuth oxynitrates, such as those containing [Bi₂O₂]²⁺ layers, can facilitate the separation of photogenerated electron-hole pairs, enhancing their photocatalytic activity. acs.orgresearchgate.net For instance, a specific layered bismuth oxynitrate synthesized via a hydrothermal method demonstrated significant photocatalytic activity, which was influenced by the precursor pH. researchgate.net

Sensors: Nanostructures of bismuth oxynitrates have been utilized to modify electrodes for the electrochemical detection of various biomolecules, including paracetamol, dopamine, and uric acid. polito.it The high stability and biocompatibility of bismuth nanostructures contribute to the development of sensitive and reliable sensors. polito.it

Sorbents: Certain bismuth oxynitrates have shown high adsorption capacities for dyes, making them promising materials for wastewater treatment. For example, Bi₆O₅(OH)₃₅·3H₂O has demonstrated an ultrahigh adsorption capacity for methyl orange. mdpi.com

Precursors for Other Materials: Bismuth oxynitrates serve as precursors in the synthesis of other important bismuth-containing materials, such as bismuth oxide (Bi₂O₃), which is the final product of the thermal decomposition of bismuth oxynitrates. wikipedia.orgmdpi.com

Diversity of Bismuth Oxynitrate Compositions and Structural Motifs

A key feature of bismuth oxynitrate chemistry is the vast diversity in their compositions and crystal structures. This diversity arises from the ability of bismuth, oxygen, hydroxide (B78521), and nitrate ions to combine in various ratios and arrangements. Some of the well-characterized structural motifs include:

Layered Structures: A common structural motif in bismuth oxynitrates involves layers.

[Bi₂O₂]²⁺ Layers: Compounds like Bi₂O₂(OH)(NO₃) feature cationic [Bi₂O₂]²⁺ layers, a motif also found in bismuth oxyhalides. wikipedia.orgresearchgate.netnih.gov In this structure, the interlayer space is occupied by hydroxide (OH⁻) and nitrate (NO₃⁻) anions. researchgate.netresearchgate.net The structure of Bi₂O₂(OH)(NO₃) has been determined to be orthorhombic. researchgate.net Re-investigation has shown a phase transition from a disordered to an ordered structure at low temperatures. nih.govtuwien.atiucr.org

Bi₅O₇NO₃: This compound is isostructural with β-Bi₅O₇I and also possesses a layered structure. wikipedia.org It can be synthesized through the thermal decomposition of other bismuth oxynitrates. wikipedia.orgresearchgate.net The crystal structure is orthorhombic. mdpi.com

Cluster Cation Structures: Many bismuth oxynitrates are built around complex cationic clusters.

[Bi₆Oₓ(OH)₈₋ₓ]⁽¹⁰⁻ˣ⁾⁺ Cations: Single crystal studies have confirmed the presence of octahedral [Bi₆Oₓ(OH)₈₋ₓ]⁽¹⁰⁻ˣ⁾⁺ cations in several compounds. alignchemical.com

Bi₆O₆(OH)₂(NO₃)₄·2H₂O: This is one of the specific compositions that has been identified. mdpi.com

[Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺: The compound [Bi₆O₄.₅(OH)₃.₅]₂(NO₃)₁₁ contains two different cluster cations, [Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺. alignchemical.com The compound Bi₆O₅(OH)₃(NO₃)₅·3H₂O contains linked octahedral units forming {[Bi₆O₅(OH)₃]⁵⁺}₂. wikipedia.orgalignchemical.com

The following table summarizes the structural information for some of the discussed bismuth oxynitrate compounds.

| Compound Formula | Common Structural Motif | Crystal System |

| Bi₂O₂(OH)(NO₃) | Layered, containing [Bi₂O₂]²⁺ layers | Orthorhombic |

| Bi₅O₇NO₃ | Layered, isostructural with β-Bi₅O₇I | Orthorhombic |

| Bi₆O₄(OH)₄(NO₃)₆·H₂O | Contains [Bi₆O₄(OH)₄]⁶⁺ cluster cations | - |

| Bi₆O₅(OH)₃(NO₃)₅·3H₂O | Contains linked {[Bi₆O₅(OH)₃]⁵⁺}₂ cluster cations | - |

| Bi₆O₆(OH)₂(NO₃)₄·2H₂O | Contains Bismuth-Oxygen-Hydroxide-Nitrate cluster cations | - |

Properties

Molecular Formula |

BiNO4 |

|---|---|

Molecular Weight |

286.985 g/mol |

IUPAC Name |

bismuth;oxygen(2-);nitrate |

InChI |

InChI=1S/Bi.NO3.O/c;2-1(3)4;/q+3;-1;-2 |

InChI Key |

VGCWJEOSAJKNRP-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)([O-])[O-].[O-2].[Bi+3] |

Origin of Product |

United States |

Synthetic Methodologies and Controlled Fabrication of Bismuth Oxynitrates

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are widely utilized for the synthesis of bismuth oxynitrates due to their ability to produce crystalline materials at relatively low temperatures. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions at temperatures and pressures above ambient conditions.

Influence of Reaction Temperature and Pressure on Crystallization

The reaction temperature is a critical parameter in hydrothermal and solvothermal synthesis, directly influencing the nucleation and growth of bismuth oxynitrate crystals. While specific studies detailing the systematic variation of temperature and pressure on the crystallization of bismuth oxynitrate are not extensively documented in the reviewed literature, the operational temperature is consistently reported as a key factor. For instance, solvothermal reactions have been successfully carried out at temperatures such as 120°C to produce bismuth oxide nanoparticles from bismuth nitrate (B79036) precursors. atlantis-press.comepa.gov Generally, higher temperatures can lead to increased crystallinity and larger particle sizes. The pressure in these sealed-vessel reactions is typically autogenous, meaning it is determined by the vapor pressure of the solvent at the given temperature. The influence of externally applied pressure on the crystallization of bismuth oxynitrates is an area that warrants further investigation.

Role of Solvent Systems in Morphology Control

The choice of solvent plays a crucial role in determining the morphology of the resulting bismuth oxynitrate product. Different solvents can influence the solubility of precursors, the rate of reaction, and can act as capping agents to control crystal growth.

Water: As the primary solvent in hydrothermal synthesis, water facilitates the hydrolysis of bismuth nitrate precursors, a key step in the formation of bismuth oxynitrates.

Ethanol (B145695) and Ethylene (B1197577) Glycol: In solvothermal processes, organic solvents like ethanol and ethylene glycol are frequently used, often in combination. atlantis-press.comepa.gov Ethylene glycol, for example, can act as both a solvent and a reducing agent, and its higher boiling point allows for reactions to be carried out at higher temperatures than with water alone. researchgate.net The use of ethylene glycol has been shown to be effective in preventing the premature hydrolysis of the bismuth nitrate precursor. atlantis-press.com

Mixed Solvents: The use of mixed solvent systems, such as water-ethanol or water-ethylene (B12542467) glycol, provides an additional level of control over the reaction environment. By varying the solvent ratio, it is possible to tune the dielectric constant of the medium and the solubility of the reactants, thereby influencing the morphology of the final product.

The interaction of the solvent with the growing crystal facets can lead to the formation of various morphologies, from nanoparticles and nanorods to more complex hierarchical structures.

Impact of Precursor Chemistry on Product Phase

The most commonly employed precursor for the synthesis of bismuth oxynitrates is bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O). The hydrolysis of this precursor is a fundamental step in the formation of various bismuth oxynitrate phases. The concentration of the precursor can also influence the final product. For example, in the hydrothermal synthesis of bismuth oxide nanoparticles, varying the concentration of Bi(NO₃)₃ has been shown to affect the resulting particle size. researchgate.net

The specific polynuclear basic bismuth nitrate formed is highly dependent on the reaction conditions, particularly the pH. wikipedia.org The hydrolysis of Bi(NO₃)₃ in aqueous solutions can lead to the formation of various hexanuclear bismuth oxido nitrates.

pH-Mediated Crystallization and Morphology Tuning

The pH of the reaction medium is a powerful tool for controlling the crystallization and morphology of bismuth oxynitrates. By adjusting the pH, it is possible to influence the hydrolysis of the bismuth precursor and the subsequent condensation reactions that lead to the formation of the final product.

Research has shown that varying the precursor pH before hydrothermal treatment can result in bismuth oxynitrates with different amounts of nitrate and hydroxide (B78521) complexes on their surface. rsc.org For instance, a study demonstrated that a sample prepared at a precursor pH of 5.00 exhibited different properties compared to those prepared at pH 1.22 and 7.00. rsc.org The pH can dictate the specific bismuth oxynitrate phase that is formed. At a pH below 1.0, the thermal decomposition of bismuth nitrate pentahydrate yields Bi₆O₄(OH)₄(NO₃)₆·4H₂O as the initial solid product. wikipedia.org Between pH 1.2 and 1.8, further hydrolysis leads to the formation of Bi₆O₅(OH)₃(NO₃)₅·3H₂O. wikipedia.org

Table 1: Influence of pH on Bismuth Oxynitrate Phase Formation

| pH Range | Resulting Bismuth Oxynitrate Phase | Reference |

| < 1.0 | Bi₆O₄(OH)₄(NO₃)₆·4H₂O | wikipedia.org |

| 1.2 - 1.8 | Bi₆O₅(OH)₃(NO₃)₅·3H₂O | wikipedia.org |

Solid-State Synthesis Routes and Thermal Decomposition

Solid-state synthesis provides an alternative, solvent-free approach to producing bismuth oxynitrates. This method typically involves the thermal decomposition of a suitable precursor, such as bismuth(III) nitrate pentahydrate.

Calcination Temperature and Cooling Rate Effects on Phase Formation and Transformation

The calcination temperature and the subsequent cooling rate are critical parameters that determine the final phase and morphology of the bismuth oxynitrate product. The controlled thermal decomposition of Bi(NO₃)₃·5H₂O proceeds through several stages, with different oxynitrate phases being stable at different temperatures.

The final oxynitrate product of thermal dehydration is often reported to be Bi₅O₇NO₃. wikipedia.org Further heating leads to the ultimate decomposition product, bismuth(III) oxide (Bi₂O₃). wikipedia.org The specific crystalline phase of the resulting bismuth oxide is also dependent on the calcination temperature. For instance, solvothermally synthesized precursors can be calcined at 300 °C and 350 °C to form β-Bi₂O₃ and α-Bi₂O₃, respectively. atlantis-press.com

Table 2: Effect of Calcination Temperature on Bismuth Compound Phase

| Precursor | Calcination Temperature (°C) | Resulting Phase | Reference |

| Solvothermally synthesized precursor | 300 | β-Bi₂O₃ | atlantis-press.com |

| Solvothermally synthesized precursor | 350 | α-Bi₂O₃ | atlantis-press.com |

The cooling rate can also influence the final product, although this is less extensively documented for bismuth oxynitrates specifically. In general, rapid cooling can quench metastable phases, while slow cooling allows for the formation of thermodynamically stable phases.

Precursor Dehydration and Oxynitrate Formation Pathways

The controlled thermal decomposition of hydrated bismuth nitrate precursors, such as bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O), is a common and effective method for the synthesis of various bismuth oxynitrate phases. This process involves a series of dehydration and hydrolysis steps, where the removal of water and nitrate groups leads to the formation of complex bismuth-oxygen-nitrate structures. The specific phase obtained is highly dependent on the temperature and the pH of the initial precursor solution.

The thermal decomposition pathway of bismuth nitrate pentahydrate can be summarized as follows:

At a pH below 1.0, the initial solid product formed is Bi₆O₄(OH)₄(NO₃)₆·H₂O.

Further heating of this compound leads to the formation of a less hydrated version, Bi₆O₄(OH)₄(NO₃)₆·½H₂O.

In a slightly less acidic environment, with a pH between 1.2 and 1.8, hydrolysis proceeds further to form Bi₆O₅(OH)₃(NO₃)₅·3H₂O. This compound contains linked octahedral {[Bi₆O₅(OH)₃]⁵⁺}₂ units.

The final oxynitrate product of extensive thermal dehydration is often Bi₅O₇NO₃, which possesses a layered structure. The ultimate product of complete thermal decomposition is bismuth(III) oxide (Bi₂O₃).

These transformations highlight the intricate relationship between the precursor's environment and the resulting oxynitrate structure. The process can be seen as a gradual replacement of water and nitrate ligands with oxide and hydroxide bridges between bismuth centers, leading to the formation of stable cluster cations and layered structures.

Table 1: Products of Bismuth Nitrate Pentahydrate Thermal Decomposition

| pH of Precursor Solution | Intermediate/Final Product Formula | Structural Characteristics |

|---|---|---|

| < 1.0 | Bi₆O₄(OH)₄(NO₃)₆·H₂O | Contains [Bi₆O₄(OH)₄]⁶⁺ cluster cations |

| < 1.0 (with heating) | Bi₆O₄(OH)₄(NO₃)₆·½H₂O | Contains [Bi₆O₄(OH)₄]⁶⁺ cluster cations |

| 1.2 - 1.8 | Bi₆O₅(OH)₃(NO₃)₅·3H₂O | Contains linked {[Bi₆O₅(OH)₃]⁵⁺}₂ cluster units |

| High Temperature | Bi₅O₇NO₃ | Layered structure |

Electrochemical Synthesis Techniques

Electrochemical methods offer a powerful alternative for the fabrication of bismuth oxynitrate materials, providing precise control over the deposition process and the resulting material's characteristics. These techniques typically involve the electrodeposition of the material from a solution containing bismuth and nitrate ions onto a conductive substrate.

A notable example is the synthesis of basic bismuth nitrate, Bi₆O₅(OH)₃₅·2H₂O, through galvanostatic electrodeposition. This process involves applying a constant current to drive the deposition reaction. The deposited material can then be thermally treated to obtain the final crystalline product.

Current Density and Potential Control in Oxynitrate Fabrication

In electrochemical synthesis, current density and applied potential are critical parameters that directly influence the rate of deposition and the morphology of the resulting material.

Current Density: In galvanostatic deposition, the current density dictates the rate of ion reduction at the cathode. A study on the synthesis of basic bismuth nitrate utilized a current density of 150.0 mA cm⁻² on a titanium cathode. This high current density facilitates a rapid deposition process, which, after thermal treatment, results in aggregates of nanocrystals smaller than 50 nm.

Potential Control: In potentiostatic deposition, the potential of the working electrode is held constant. This allows for selective reduction of ions and provides control over the nucleation and growth kinetics. Studies on the electrodeposition of bismuth metal from nitrate solutions show that the applied potential can determine the shape of the particles, with a narrow potential window of just 80 mV being sufficient to switch from polyhedral to dendritic structures. This principle of potential-dependent morphology can be extended to the fabrication of bismuth oxynitrate films and particles.

Electrolyte Composition and Its Influence on Material Characteristics

The composition of the electrolyte bath is another crucial factor that significantly impacts the properties of the electrochemically synthesized bismuth oxynitrate. The concentration of precursors, pH, and the presence of additives all play a role.

Precursor Concentration and pH: The electrolyte for the synthesis of Bi₆O₅(OH)₃₅·2H₂O consists of 0.1 mol dm⁻³ Bi(NO₃)₃ in a 1.0 mol dm⁻³ nitric acid solution. The high acidity is necessary to keep the Bi³⁺ ions dissolved before deposition. The pH of the electrolyte is a key variable; for instance, in the electrochemical synthesis of related bismuth oxyhalides from bismuth nitrate precursors, pH control is the determining factor in whether bismuth oxyiodide or bismuth triiodide is formed.

Additives: The addition of complexing agents or surfactants to the electrolyte can modify the deposition process and the final morphology of the material. For example, the addition of sodium gluconate to a bismuth nitrate electrolyte resulted in a more uniform distribution of deposited bismuth particles. Additives can influence the material's characteristics by altering the double-layer structure at the electrode-electrolyte interface, modifying ion transport, and influencing the crystal growth process.

Table 2: Parameters in Electrochemical Synthesis of Basic Bismuth Nitrate

| Parameter | Value/Composition | Role |

|---|---|---|

| Method | Galvanostatic Electrodeposition | Constant current drives the reaction |

| Current Density | 150.0 mA cm⁻² | Controls the rate of deposition |

| Electrolyte | 0.1 M Bi(NO₃)₃ in 1.0 M HNO₃ | Provides Bi³⁺ and NO₃⁻ ions for deposition |

| Cathode | Titanium sheet | Substrate for deposition |

| Anode | Stainless-steel sheet | Counter electrode |

Advanced Synthesis Strategies for Morphological and Structural Control

Beyond conventional methods, advanced strategies are being explored to achieve precise control over the morphology and crystal structure of bismuth oxynitrates. These methods often employ templates or specific chemical agents to direct the growth of the material at the nanoscale.

Templating and Directed Crystal Growth Methods

Templating is a versatile strategy for fabricating materials with controlled porosity and morphology. This approach can be broadly categorized into hard and soft templating.

Hard Templating: This method, also known as nanocasting, utilizes a pre-synthesized porous solid (the template), such as mesoporous silica (B1680970), to define the structure of the final product. The pores of the template are filled with a precursor solution (e.g., bismuth nitrate), which is then converted into the desired bismuth oxynitrate. Finally, the template is selectively removed, leaving a negative replica with a well-defined porous structure. While this method has been successfully used to create bismuth nanowire arrays within mesoporous silica templates, its specific application for complex bismuth oxynitrate structures is an area of ongoing research.

Soft Templating: This approach uses self-assembling molecules, typically surfactants or block copolymers, as structure-directing agents. These molecules form micelles or liquid-crystalline phases in solution, around which the inorganic precursors hydrolyze and condense to form the material. The organic template is then removed, usually by calcination or solvent extraction. Cationic surfactants like cetyltrimethylammonium bromide (CTAB) have been used in the synthesis of other bismuth compounds, such as bismuth sulfide (B99878) and bismuth-based metal-organic frameworks, to control their morphology. This strategy offers a flexible route to various nanostructures, and its principles are applicable to the synthesis of nanostructured bismuth oxynitrates.

NH₄⁺-Assisted Self-Confined Construction for Facet Tailoring

The use of specific ions or molecules as capping agents or crystal growth modifiers can influence which crystal facets are exposed, a practice known as facet engineering. Ammonium (B1175870) ions (NH₄⁺), typically introduced as ammonia (B1221849) solution (ammonium hydroxide), play a significant role in the synthesis of bismuth oxynitrates, primarily by controlling the pH of the reaction.

In the hydrothermal synthesis of layered bismuth oxynitrates, ammonia water is used to adjust the pH of the bismuth nitrate precursor solution. The final pH value strongly influences the morphology of the resulting particles. For example, adjusting the precursor pH with NH₃·H₂O to values such as 1.22, 5.00, and 7.00 leads to different morphologies and varying amounts of nitrate and hydroxide groups on the material's surface. This pH control, mediated by the addition of an ammonium source, directly affects the hydrolysis and condensation rates of the bismuth precursor, thereby guiding the assembly and growth of the final crystal structure. While the term "self-confined construction" is not explicitly used in this context, the principle of using a chemical agent like NH₄⁺ to direct the morphological outcome is a key aspect of controlled synthesis. The precise tailoring of specific crystal facets in bismuth oxynitrates through this method remains a sophisticated goal for materials scientists.

Topological Chemical Transition Strategies for Bismuth-Based Material Derivatization

Topological chemical transition strategies represent a sophisticated approach for the synthesis and derivatization of solid-state materials, including bismuth-based compounds. These methods leverage the structural integrity of a precursor material to guide the formation of a new compound, where the fundamental structural motifs of the precursor are largely retained. This is particularly relevant for materials with layered structures, such as certain bismuth oxynitrates, where transformations can occur within the interlayer spaces without disrupting the primary cationic layers.

The core principle of a topological chemical transition lies in the conversion of a precursor to a product through a solid-state reaction that maintains the crystallographic framework. This is distinct from conventional synthesis methods that involve the complete dissolution and recrystallization of precursors. For bismuth-based materials, this often involves the transformation of a layered precursor into a new material through processes like ion exchange, intercalation, or reductive/oxidative conversions that preserve the essential structural features.

A notable example of this strategy in bismuth chemistry is the rational design of bismuth-based electrocatalysts. In one such approach, bismuth oxysulfate (Bi₂O₂SO₄) is synthesized via a simple topological transition from a bismuth sulfide (Bi₂S₃) precursor in the presence of air. This material can be further transformed into metallic bismuth through a rapid reduction process. This multi-step transformation, where the basic structural elements are conserved, exemplifies a topological chemical transition.

For bismuth oxynitrates, which often feature layered structures composed of [Bi₂O₂]²⁺ layers separated by anions like nitrate (NO₃⁻) and hydroxide (OH⁻), topological chemical transition strategies offer a promising avenue for derivatization. rsc.orgresearchgate.net The synthesis of these layered bismuth oxynitrates can be precisely controlled, for instance, through hydrothermal methods where the pH of the precursor solution is adjusted to tailor the composition and morphology of the resulting material. rsc.org This control over the precursor's structure is crucial for subsequent topological transformations.

The derivatization of layered bismuth oxynitrates via topological chemical transitions can be envisioned through anion exchange processes. In such a scenario, the nitrate ions residing in the interlayer spaces of a precursor like Bi₂O₂(OH)(NO₃) could be replaced by other anions. researchgate.net This would result in a new bismuth-based compound with altered properties, while preserving the foundational [Bi₂O₂]²⁺ layers. This approach allows for the fine-tuning of the material's electronic and chemical properties by modifying the interlayer species.

The feasibility of such transformations is supported by the known chemistry of other layered bismuth compounds, such as bismuth oxyhalides (BiOX, where X = Cl, Br, I). These materials, which share the layered [Bi₂O₂]²⁺ motif, are known to undergo various chemical modifications. The principles governing these transformations provide a strong indication that similar strategies could be successfully applied to the derivatization of bismuth oxynitrates.

Detailed research into the application of topological chemical transition strategies specifically for the derivatization of bismuth oxynitrates is an emerging area. The existing knowledge on the synthesis of layered bismuth oxynitrate precursors and the successful application of topological transitions in other bismuth-based systems provide a solid foundation for future investigations in this field.

The following table summarizes the synthesis parameters for a layered bismuth oxynitrate precursor, which could be utilized in subsequent topological chemical transition strategies.

| Precursor pH | Synthesis Method | Resulting Compound | Key Structural Feature |

| 1.22 | Hydrothermal | Bismuth Oxynitrate | Layered, with [Bi₂O₂]²⁺ modules and interlamellar NO₃⁻ and OH⁻ anions |

| 5.00 | Hydrothermal | Bismuth Oxynitrate | Layered, with [Bi₂O₂]²⁺ modules and interlamellar NO₃⁻ and OH⁻ anions |

| 7.00 | Hydrothermal | Bismuth Oxynitrate | Layered, with [Bi₂O₂]²⁺ modules and interlamellar NO₃⁻ and OH⁻ anions |

Structural Elucidation and Advanced Characterization of Bismuth Oxynitrates

Crystallographic Analysis and Phase Identification

Powder X-ray Diffraction (PXRD) for Phase Purity and Lattice Parameter Determination

Powder X-ray diffraction (PXRD) is a primary technique for identifying the crystalline phases present in a sample and determining their lattice parameters. By analyzing the diffraction pattern, researchers can confirm the formation of the desired bismuth oxynitrate phase and detect the presence of any impurities.

For instance, the synthesis of Bi₂O₂(OH)(NO₃) was confirmed using PXRD, which was crucial for its initial formula determination. researchgate.netresearchgate.net In studies of rare-earth doped bismuth oxynitrates, such as RBi₂O₄NO₃ (where R can be Tb, Dy, Er, Gd, and Ho), PXRD is used to verify the crystal structure. researchgate.net The patterns of newly synthesized compounds are often compared to standard diffraction data from databases like the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm their identity. researchgate.net For example, a bismuth oxynitrate was readily indexed using JCPDS No. 53-1038, confirming its typical Bi₂O₂²⁺ layered structure. researchgate.net

Single-Crystal X-ray Diffraction (SCXRD) for Atomistic Structure Determination

For a precise determination of the atomic arrangement, single-crystal X-ray diffraction (SCXRD) is the gold standard. uhu-ciqso.es This technique provides detailed information on bond lengths, bond angles, and the specific coordination of atoms within the crystal lattice.

The crystal structure of Bi₂O₂(OH)(NO₃) was successfully determined using SCXRD, revealing an orthorhombic system with the space group Cmc2₁. researchgate.netznaturforsch.com This analysis showed that the structure consists of [Bi₂O₂]²⁺ layers with interlayer spaces occupied by OH⁻ and NO₃⁻ groups. researchgate.netresearchgate.net Similarly, the structure of the bismuth basic nitrate (B79036) Bi₆O₄(OH)₄₆ was determined by synchrotron X-ray microcrystal diffraction, showing a rhombohedral hexagonal unit cell. researchgate.net The challenge in SCXRD often lies in growing single crystals of sufficient size and quality, free from defects like twinning. uhu-ciqso.es

Rietveld Refinement for Quantitative Phase Analysis and Structural Details

Rietveld refinement is a powerful method used to analyze powder diffraction data, allowing for the quantitative determination of phase composition and the refinement of structural parameters. This method mathematically fits a calculated diffraction pattern to the experimental data, providing detailed information about lattice parameters, atomic positions, and site occupancies.

In the study of Bi₃Mn₄O₁₂(NO₃), Rietveld refinement of neutron diffraction data was essential to solve its complex crystal structure, revealing a new structural type with alternating PbSb₂O₆-like layers and flat NO₃⁻ layers. acs.org The refinement also quantified a minor secondary phase of MnO₂. acs.org Similarly, for rare-earth bismuth oxynitrates like (Tb₀.₃₃₃Bi₀.₆₆₇)O₁.₅₀, Rietveld refinement of synchrotron powder X-ray diffraction (SPXRD) data was used to confirm its fluorite-type structure and refine its structural parameters, yielding final R-factors of Rwp = 7.98 % and Rp = 6.30 %. researchgate.net This technique has also been successfully applied to refine the crystal structures of new cadmium bismuthates prepared via hydrothermal reactions. tandfonline.com

| Compound | Crystal System | Space Group | Lattice Parameters (Å) | Reference |

| Bi₃Mn₄O₁₂(NO₃) | Trigonal | P3 | a = 4.9692(1), c = 13.1627(3) | acs.org |

| Bi₂O₂(OH)(NO₃) | Orthorhombic | Cmc2₁ | a = 5.3878(11), b = 5.3984(10), c = 17.136(2) | researchgate.net |

| Bi₆O₄(OH)₄₆ | Rhombohedral | R-3 | a = 15.1332(6), c = 15.7909(9) | researchgate.net |

| (Tb₀.₃₃₃Bi₀.₆₆₇)O₁.₅₀ | Cubic | Fm-3m | a = 5.49405(4) | researchgate.net |

| CdBi₂O₆ | Hexagonal | P321 | a = 9.3641(7), c = 4.9523(3) | tandfonline.com |

| Cd₀.₃₇Bi₀.₆₃O₁.₇₉ | Cubic | Fm-3m | a = 5.4110(4) | tandfonline.com |

Microscopic and Spectroscopic Investigations of Structure and Surface Properties

Beyond crystallographic analysis, microscopic and spectroscopic techniques provide crucial insights into the morphology, nanostructure, and elemental composition of bismuth oxynitrates.

Electron Microscopy (SEM, TEM) for Morphology and Nanostructure Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology and nanostructure of materials. SEM provides high-resolution images of the sample's surface, revealing information about particle shape and size distribution, while TEM allows for the examination of the internal structure at the nanoscale.

Studies on Bi₃Mn₄O₁₂(NO₃) utilized SEM and TEM to observe its hexagonal platelet-shaped particles. acs.org In the case of cerium-bismuth oxynitrates, SEM revealed a flower-like nanocomposite structure for the 3Ce7Bi sample. acs.org The morphological transformation of α-Bi₂O₃ from nanoballs to nanosheets, depending on synthesis conditions, has been demonstrated with SEM. researchgate.net TEM, often coupled with selected area electron diffraction (SAED), can provide crystallographic information on a local scale, complementing PXRD data. acs.orgresearchgate.net

Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping and Compositional Analysis

Energy Dispersive X-ray Spectroscopy (EDS or EDX), typically integrated with an electron microscope, is a technique used for elemental analysis. wikipedia.org By detecting the characteristic X-rays emitted from a sample bombarded with an electron beam, EDS can identify the elements present and their relative abundance, as well as their spatial distribution through elemental mapping. wikipedia.orgoxinst.comthermofisher.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States and Elemental Valence

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bris.ac.uk For bismuth oxynitrates, XPS analysis provides critical insights into the surface chemistry, which is paramount for applications in catalysis and environmental remediation.

High-resolution XPS spectra of bismuth oxynitrate reveal the characteristic peaks for bismuth (Bi), oxygen (O), and nitrogen (N). The Bi 4f region typically shows two prominent peaks corresponding to Bi 4f₇/₂ and Bi 4f₅/₂. acs.orgresearchgate.net These peaks, resulting from spin-orbit coupling, are indicative of the Bi³⁺ oxidation state. For instance, in one study, signals at 158.4 eV and 163.7 eV were assigned to the Bi 4f₇/₂ and Bi 4f₅/₂ levels of Bi³⁺, respectively. acs.org The binding energy for Bi³⁺ in oxides is generally observed around 159 eV for the Bi 4f₇/₂ peak. thermofisher.comthermofisher.com The symmetric nature of these peaks in bismuth compounds like oxides contrasts with the asymmetric peak shape observed for metallic bismuth. thermofisher.com

The O 1s spectrum in bismuth oxynitrates is often complex and can be deconvoluted to identify different oxygen species. A primary peak is attributed to the lattice oxygen in the Bi-O bonds of the [Bi₂O₂]²⁺ layers. Additional components at higher binding energies can be assigned to surface hydroxyl (-OH) groups and oxygen atoms within the nitrate (NO₃⁻) groups. acs.orgnih.gov The presence and relative concentration of these different oxygen species are crucial for understanding the material's surface reactivity.

The N 1s spectrum confirms the presence of nitrate ions on the surface. Although XPS has low sensitivity for nitrogen, its detection is a key confirmation of the oxynitrate structure. acs.org The binding energy of the N 1s peak is characteristic of the nitrate functional group.

The following table summarizes typical XPS binding energies observed for bismuth oxynitrate and related species.

| Element | Orbital | Binding Energy (eV) | Inferred Chemical State |

| Bismuth | Bi 4f₇/₂ | 158.4 - 159.4 | Bi³⁺ |

| Bismuth | Bi 4f₅/₂ | 163.7 - 164.8 | Bi³⁺ |

| Oxygen | O 1s | ~530.6 | Lattice Oxygen (Bi-O) |

| Oxygen | O 1s | Higher BE | Hydroxyl Groups (-OH) |

| Oxygen | O 1s | Higher BE | Nitrate Groups (NO₃⁻) |

| Nitrogen | N 1s | ~407 | Nitrate Groups (NO₃⁻) |

Note: Exact binding energies can vary slightly depending on the specific composition, crystal structure, and instrument calibration.

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Identification (e.g., NO₃⁻ and OH⁻ vibrational modes)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a compound by measuring the absorption of infrared radiation. In the study of bismuth oxynitrates, FTIR is essential for confirming the presence of nitrate (NO₃⁻) and hydroxyl (OH⁻) groups, which are defining components of their structure.

The FTIR spectra of bismuth oxynitrates display several characteristic absorption bands. A broad absorption band typically observed around 3400-3440 cm⁻¹ is attributed to the O-H stretching vibrations of surface-adsorbed water molecules and structural hydroxyl groups. mdpi.compsu.ac.th A corresponding bending vibration for water molecules is often seen near 1620-1624 cm⁻¹. nih.govresearchgate.net

The presence of the nitrate group (NO₃⁻) is confirmed by a set of distinct vibrational modes. A strong, often sharp, band appearing around 1384 cm⁻¹ is characteristic of the asymmetric N-O stretching vibration of the nitrate ion. mdpi.compsu.ac.th Other bands related to nitrate vibrations can be found at approximately 1040 cm⁻¹ (symmetric N-O stretching) and 811-828 cm⁻¹. acs.orgmdpi.com The intensity and position of these bands can provide information about the coordination environment of the nitrate ions within the crystal lattice.

Stretching vibrations of the Bi-O bonds within the bismuth-oxygen (B8504807) layers typically appear in the lower frequency region of the spectrum, generally between 400 and 700 cm⁻¹. mdpi.comresearchgate.net For example, bands at 559 cm⁻¹ and 617 cm⁻¹ have been assigned to Bi-O stretching modes. nih.gov

The table below details the common vibrational modes identified in bismuth oxynitrates using FTIR.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3430 | O-H stretching | Hydroxyl (-OH), Adsorbed H₂O |

| ~1624 | H-O-H bending | Adsorbed H₂O |

| ~1384 | Asymmetric N-O stretching | Nitrate (NO₃⁻) |

| ~1040 | Symmetric N-O stretching | Nitrate (NO₃⁻) |

| ~811-828 | N-O bending | Nitrate (NO₃⁻) |

| 400 - 700 | Bi-O stretching | Bismuth-Oxygen Lattice |

Raman Spectroscopy for Vibrational Modes and Phase Transitions

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is highly sensitive to the vibrational modes of a material and is an excellent tool for phase identification and studying structural transformations in bismuth oxynitrates.

The Raman spectra of bismuth oxynitrates are characterized by a series of distinct peaks. The low-frequency region (below 200 cm⁻¹) is dominated by vibrations involving the heavy bismuth atoms. For instance, bands observed at 76, 104, 153, and 194 cm⁻¹ have been correlated with the Bi₂O₂(OH)(NO₃) phase. acs.orgnih.gov In general, vibrations in the 100–200 cm⁻¹ range are associated with Bi³⁺–O vibrations in BiO₆ octahedra. nih.gov

Vibrations related to the Bi-O bonds within the structure appear at higher frequencies. Modes around 380, 493, and 629 cm⁻¹ can be attributed to various O-Bi-O or Bi-O vibrations. acs.orgnih.gov The most intense peak in the Raman spectrum of many bismuth oxynitrates is typically the symmetric stretching mode of the nitrate group (ν₁), which appears as a very sharp and strong band around 1041-1049 cm⁻¹. acs.orgmdpi.com The intensity of this peak is a clear indicator of the nitrate content and can be used to monitor the thermal decomposition of bismuth oxynitrate into bismuth oxide, as the peak intensity decreases with increasing calcination temperature. mdpi.com

Raman spectroscopy is also effective in detecting phase transitions. For example, under high pressure, changes in the phonon modes, such as shifts in frequency or the appearance/disappearance of peaks, can signal a structural phase transition from an orthorhombic to a tetragonal phase. ecnu.edu.cn

Key Raman bands for bismuth oxynitrates are summarized in the following table.

| Raman Shift (cm⁻¹) | Assignment |

| < 200 | External lattice modes, Bi-O vibrations |

| 380 - 630 | Bi-O and O-Bi-O bending and stretching modes |

| ~1041 - 1049 | Symmetric stretching of NO₃⁻ |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a substance, which causes electronic transitions from a lower energy state to a higher energy state. libretexts.org For bismuth oxynitrates, this technique is primarily used to determine the optical properties, specifically the band gap energy (Eg).

Bismuth oxynitrates, such as Bi₅O₇NO₃, typically show strong absorption in the UV region, with an absorption edge that extends into the visible range. researchgate.net The absorption is due to electronic transitions from the valence band (VB) to the conduction band (CB). researchgate.net The valence band of bismuth-based materials is usually formed by the hybridization of O 2p and Bi 6s orbitals, while the conduction band is primarily composed of Bi 6p orbitals.

The band gap energy can be estimated from the absorption spectrum using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). The nature of the electronic transition (direct or indirect) determines the specific form of the Tauc equation used. The formation of defects, such as oxygen vacancies, can introduce new energy levels within the band gap, leading to a reduction in the measured band gap energy and increased absorption at longer wavelengths. acs.orgnih.gov This is a critical factor in photocatalysis, as a smaller band gap allows the material to absorb more of the solar spectrum. For example, doping and defect creation in related bismuth materials have been shown to decrease the band gap from 2.83 eV to 2.48 eV, enhancing optical absorption. acs.orgnih.gov

Crystal Growth Mechanisms and Defect Chemistry

Crystal Splitting and Hierarchical Structure Formation

The morphology of bismuth oxynitrates is often complex, featuring hierarchical structures that result from specific crystal growth mechanisms. These materials frequently form flower-like or plate-like microstructures, which are themselves composed of smaller, interconnected nanosheets or nanoplates. acs.orgmdpi.com

The formation of these hierarchical structures is often driven by a process of hydrolysis and polycondensation. Bismuth nitrate in an aqueous solution hydrolyzes to form complex polycations, such as [Bi₆O₄(OH)₄]⁶⁺ or [Bi₆O₅(OH)₃]⁵⁺. mdpi.comwikipedia.org These polycations then self-assemble into layered structures, with nitrate ions and water molecules intercalated between the bismuth-oxygen layers.

Crystal splitting is a key mechanism in the development of these morphologies. During growth, internal strain or specific crystallographic instabilities can cause a single crystal to split into multiple, slightly misoriented sub-crystals. This process can repeat, leading to the formation of intricate, branched, or flower-like assemblies from an initial single nucleus. The synthesis conditions, such as pH, temperature, and the presence of structure-directing agents, play a crucial role in controlling these growth processes and the final morphology of the material. researchgate.net For instance, the transition from aggregated nanoparticles to flower-like nanocomposites has been observed with changes in the composition of cerium-bismuth oxynitrates. acs.org

Formation and Characterization of Oxygen Vacancies

Defect chemistry, particularly the formation of oxygen vacancies, plays a pivotal role in determining the electronic and catalytic properties of bismuth oxynitrates. acs.orgresearchgate.net An oxygen vacancy (OV) is a point defect in the crystal lattice where an oxygen atom is missing. These vacancies are often formed during synthesis or post-synthesis treatments, such as thermal annealing in an inert or reducing atmosphere. beilstein-journals.org

The formation of OVs creates localized electronic states within the band gap of the material. beilstein-journals.org These defect states can act as trapping sites for photogenerated electrons, which helps to separate the electron-hole pairs and suppress their recombination. acs.org This enhanced charge separation is a key reason why the presence of oxygen vacancies often leads to improved photocatalytic activity.

Oxygen vacancies can be characterized by various techniques:

X-ray Photoelectron Spectroscopy (XPS): The O 1s spectrum can provide evidence for oxygen vacancies. The lattice oxygen peak may show a shoulder or a separate component at a different binding energy, which is often attributed to oxygen-deficient sites.

Raman Spectroscopy: The introduction of defects like OVs can cause changes in the Raman spectra, such as the appearance of new bands or the broadening and shifting of existing bands. For example, a new band at 600 cm⁻¹ in Bi-doped ceria has been ascribed to the formation of charge-compensating oxygen vacancies. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is highly sensitive to unpaired electrons and can directly detect the signal from electrons trapped in oxygen vacancies, typically yielding a characteristic signal with a g-factor close to 2.00.

UV-Visible Spectroscopy: The presence of oxygen vacancies can lead to a redshift in the absorption edge and a decrease in the calculated band gap, indicating the creation of defect energy levels below the conduction band. acs.orgnih.gov

The controlled introduction of oxygen vacancies is therefore a critical strategy for tuning the properties of bismuth oxynitrate materials for specific applications, particularly in photocatalysis. researchgate.net

Role of Lone Pair Electrons of Bi³⁺ in Structural Distortions

The distinct crystal chemistry of bismuth oxynitrates is profoundly influenced by the electronic configuration of the bismuth(III) cation (Bi³⁺). The Bi³⁺ ion possesses a [Xe] 4f¹⁴ 5d¹⁰ 6s² valence electron configuration, which includes a pair of 6s electrons that are often stereochemically active. researchgate.netresearchgate.net This "lone pair" of electrons is not spherically symmetric around the nucleus but occupies a significant volume in the coordination sphere, leading to significant and often complex distortions in the crystal structures of its compounds. acs.orgarizona.edu

The stereochemical activity of the lone pair is explained by the hybridization of the bismuth 6s and 6p orbitals with the 2p orbitals of neighboring oxygen anions. researchgate.netacs.org In an asymmetric coordination environment, this orbital mixing becomes favorable, resulting in a directional lobe for the lone pair. acs.org This spatially-demanding lone pair exerts a repulsive force on the bonding electron pairs, analogous to the principles of the Valence Shell Electron Pair Repulsion (VSEPR) model, forcing the ligands (oxide and nitrate ions) into distorted arrangements. arxiv.org Consequently, bismuth oxynitrates rarely exhibit regular, symmetric coordination geometries. Instead, they are characterized by irregular polyhedra with a notable variation in Bi-O bond lengths and distorted bond angles. acs.orgoregonstate.edu

This phenomenon is clearly observed in the crystal structures of various bismuth oxynitrate compounds. Many of these compounds are built from complex cluster cations, such as the [Bi₆O₄(OH)₄]⁶⁺ ion, where six Bi³⁺ ions occupy the corners of an octahedron. wikipedia.org In these clusters, the Bi³⁺ ions are typically four-coordinate, positioned at the apex of a flat square pyramid, with the stereochemically active lone pair occupying the space on the opposite side. wikipedia.org

A detailed investigation of the bismuth-manganese oxynitrate, Bi₃Mn₄O₁₂(NO₃), reveals multiple distorted environments for the bismuth atoms, which are directly attributed to the spatial requirements of the Bi³⁺ lone pairs. acs.org In this structure, one crystallographically distinct bismuth atom (Bi1) is located in a distorted octahedron, shifted from the center. acs.org Two other bismuth atoms (Bi2 and Bi3) exhibit highly asymmetric "umbrella-like" coordinations. acs.org This asymmetry is characterized by having a few short Bi-O bonds on one side and multiple, significantly longer Bi-O bonds on the other, as detailed in the table below. acs.org

| Bismuth Site | Coordination Geometry | Description of Distortion | Notable Bond Distances (Å) |

|---|---|---|---|

| Bi1 | Distorted Octahedron | Bi³⁺ ion is shifted from the geometric center of the octahedron. | N/A |

| Bi2 | Umbrella-like | Characterized by three short Bi-O bonds on one side and six long Bi-O bonds on the other. | 3.1 (Bi2-O5) |

| Bi3 | Umbrella-like | Features three short Bi-O bonds on one side and six long Bi-O bonds on the other. | 3.2 (Bi3-O5) |

The presence of the lone pair can lead to a variety of distorted coordination polyhedra in bismuth-containing compounds, including monocapped trigonal prisms and compressed square antiprisms. arizona.eduarxiv.orgoregonstate.edu The consistent feature across these structures is the asymmetric arrangement of ligands and the bifurcation of bond lengths into short (covalent) and long (ionic) interactions. oregonstate.edu The stabilization of such distorted crystal structures is a hallmark of the influence of the 6s² lone pair on Bi³⁺, making it a determining factor in the structural elucidation of bismuth oxynitrates. acs.org

Computational Modeling and Theoretical Insights into Bismuth Oxynitrates

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of complex materials from first principles. ucc.ie For bismuth-containing compounds, DFT calculations are crucial for understanding their unique characteristics, which are often influenced by the relativistic effects and the stereochemically active 6s² lone pair of the Bi³⁺ ion. wikipedia.orgbath.ac.uk

Band structure calculations are fundamental to determining whether a material is a metal, semiconductor, or insulator, and to understanding its optical and electronic transport properties. While comprehensive band structure calculations specifically for complex bismuth oxynitrates like Bi₅O(OH)₉(NO₃)₄ are not widely reported, studies on related bismuth compounds such as bismuth oxides (Bi₂O₃), bismuth oxyhalides, and bismuth-based perovskites provide valuable insights into the expected electronic behavior. bath.ac.ukresearchgate.netresearchgate.net

DFT studies on various bismuth oxides show that the valence band maximum (VBM) is typically formed by the hybridization of O 2p and Bi 6p orbitals, while the conduction band minimum (CBM) is primarily composed of Bi 6p orbitals. bath.ac.uk The Bi 6s states are generally located at the bottom of the valence band. bath.ac.uk This orbital arrangement dictates the band gap and the nature of electronic transitions. For instance, DFT calculations on bismuth perovskites like BiAlO₃ and BiGaO₃ predict wide and indirect band gaps. researchgate.net In heterostructures, such as those formed between bismuth oxynitrate and bismuth oxide, the alignment of their respective band edges is critical for applications in photocatalysis, as it governs the separation and transfer of photogenerated charge carriers.

Table 1: Calculated Electronic Properties of Various Bismuth-Based Compounds from DFT Studies

| Compound | DFT Functional | Calculated Band Gap (eV) | Band Gap Type |

|---|---|---|---|

| BiAlO₃ | FP-LAPW | 1.41 | Indirect |

| BiGaO₃ | FP-LAPW | 1.15 | Indirect |

| Bi₂C₃ (monolayer) | DFT | 0.81 | - |

| α-Bi₂O₃ | DFT (Gradient Corrected) | ~2.6 (Experimental) | Direct |

Analysis of the electronic charge density distribution provides a clear picture of the chemical bonding within a material. In bismuth compounds, charge density studies reveal the nature of the interactions between bismuth, oxygen, and other constituent atoms. For example, in bismuth perovskites, calculations show a significant ionic character in the Bi-O bonds, while the bonds between other cations (e.g., Al, Ga) and oxygen can be strongly covalent. researchgate.netresearchgate.net

A key feature of Bi³⁺ compounds is the presence of a stereochemically active 6s² lone pair of electrons. wikipedia.org Theoretical studies on α-Bi₂O₃ have shown that while the Bi 6s states are concentrated at the bottom of the valence band, the lone pair character arises from states at the top of the valence band due to the crucial mixing between O 2p and Bi 6s orbitals. bath.ac.uk This hybridization leads to an asymmetric charge density distribution around the bismuth ion, influencing the crystal structure and creating localized electronic states that can impact the material's properties. bath.ac.uk In bismuth nickelate, DFT studies have been used to investigate charge ordering on the Bi sites, where different Bi ions exhibit distinct charge states, further highlighting the complex electronic behavior in bismuth-containing lattices. aps.org

The termination of a crystal lattice at a surface creates specific atomic arrangements known as crystal facets, which can possess electronic properties distinct from the bulk material. The influence of these facets is a critical area of study for catalysis and surface-sensitive applications.

Theoretical studies have shown that the electronic properties of bismuth-based materials can be significantly tuned by controlling their exposed crystal facets. A DFT calculation on a bismuth oxyhydroxy nitrate (B79036) demonstrated that forming a surface heterojunction between the (001) and (110) facets can effectively improve the separation of electrons and holes. researchgate.net This charge separation is driven by the differing electronic potentials of the two surfaces, which creates an internal electric field that directs photogenerated electrons to one facet and holes to the other, thereby enhancing photocatalytic activity. researchgate.net This facet-dependent charge separation is a key mechanism for improving the efficiency of bismuth-based photocatalysts.

First-Principles Investigations of Surface Reactivity and Adsorption

First-principles calculations, primarily based on DFT, are instrumental in elucidating the fundamental mechanisms of surface reactions and molecular adsorption. These studies provide atomistic details of how molecules interact with the catalyst surface, which is essential for understanding and improving catalytic performance.

Understanding how molecules bind to a surface is the first step in describing a catalytic reaction. DFT calculations on the Bi(111) surface, a model system for more complex bismuth-based materials, offer significant insights into these interactions, particularly in the context of CO₂ reduction. semanticscholar.org These studies show that the Bi(111) surface is relatively inert towards the adsorption of molecules like CO, CO₂, and HCOOH. semanticscholar.org However, a crucial finding is that adsorbates forming O-Bi bonds are systematically more stable than those forming C-Bi bonds. semanticscholar.org This energetic preference strongly favors the formation of formate (B1220265) (OCHO) intermediates over carboxyl (COOH) intermediates, which in turn dictates the high selectivity towards formic acid (HCOOH) production. semanticscholar.org This principle of preferential O-Bi bonding is expected to be a key factor governing the adsorption mechanisms on the surfaces of bismuth oxynitrates, which are rich in surface oxygen and hydroxyl groups.

Table 2: Calculated Adsorption Properties on Bi(111) Surface

| Adsorbate | Adsorption Site | Adsorption Energy (eV) | Key Finding |

|---|---|---|---|

| *OCHO (formate) | O-Bi bonding | More Stable | Preferred intermediate for HCOOH formation. |

| *COOH (carboxyl) | C-Bi bonding | Less Stable | Disfavored pathway, leading to low CO production. |

Source: Adapted from findings in dispersion-corrected DFT studies on Bi(111) surfaces. semanticscholar.org

In aqueous environments, the interaction of a material's surface with protons (H⁺) is critical, as it determines the surface charge and influences the adsorption of charged species and reaction pathways. The proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a species and is a key descriptor of basicity. Computational methods like DFT and the more advanced Nuclear Electronic Orbital DFT (NEO-DFT), which treats specified nuclei quantum mechanically, are used to accurately predict proton affinities. nih.govscm.com

For bismuth oxynitrates, experimental observations show that the surface becomes positively charged in acidic solutions (low pH). mdpi.com This indicates that surface oxygen or hydroxyl groups become protonated, suggesting a significant proton affinity. While specific PA values for bismuth oxynitrate surfaces have not been extensively published, theoretical calculations can model this process. By calculating the total energy of the surface slab with and without an adsorbed proton, the proton affinity can be determined. These calculations are vital for building realistic models of the solid-liquid interface, which are essential for understanding mechanisms in electrocatalysis and photocatalysis where proton-coupled electron transfer steps are common. nih.gov

Modeling of Defect Formation and Their Electronic Impact

The formation of defects, particularly oxygen vacancies (VO), is a critical aspect of bismuth-based oxides and oxynitrates, significantly influencing their material properties. Density Functional Theory (DFT) is a primary tool for calculating the formation energy of these defects. The formation energy determines the concentration of vacancies under different conditions. nih.gov For instance, in bismuth germanate (Bi4Ge3O12), the formation energy for an oxygen vacancy is found to be lower for oxygen atoms coordinated with bismuth (in the BiO6 sublattice) compared to those coordinated with germanium. nih.gov This suggests that in related bismuth compounds like oxynitrates, oxygen vacancies are more likely to form in the bismuth-oxygen (B8504807) polyhedra.

The stability of these vacancies is highly dependent on the chemical potential of oxygen, meaning the concentration of oxygen vacancies can be tuned by controlling the oxygen partial pressure during synthesis or operation. nih.govresearchgate.net In bismuth ferrite (B1171679) (BiFeO3), DFT+U calculations show that under oxygen-poor conditions, the formation energy of oxygen vacancies is significantly lower, making them the most dominant defect. researchgate.net Conversely, under oxygen-rich conditions, their formation energy increases. researchgate.net The size of the supercell used in the calculations and the treatment of structural relaxations are crucial factors that can influence the calculated formation energy by as much as 1.5–2.0 eV. aps.org

Table 1: Calculated Oxygen Vacancy Formation Energies in Bismuth-Based Compounds

| Compound | Defect Type | Formation Energy (eV) | Computational Method | Condition |

|---|---|---|---|---|

| BiFeO3 | Oxygen Vacancy (VO) | ~0.6 | DFT+U | O-poor |

| BiFeO3 | Oxygen Vacancy (VO) | >2.0 | DFT+U | O-rich |

| Bi4Ge3O12 | Oxygen Vacancy (VO) | 2.30 - 2.32 | PBE0 Hybrid Functional | - |

| Bi2MoO6 | Oxygen Vacancy (VO2+) | ~1.0 - 2.5 | GGA+U | Varies with Fermi Level |

Note: Data is compiled from studies on related bismuth compounds to provide context for bismuth oxynitrates. The exact values can vary significantly with the computational method and assumed chemical conditions.

Defects such as oxygen vacancies introduce new electronic states within the band gap of the material, which directly impacts the Fermi level and charge separation dynamics. nih.govaps.org Oxygen vacancies typically act as n-type dopants, creating donor levels near the conduction band. nih.govresearchgate.net This can shift the Fermi level closer to the conduction band minimum, altering the material's electronic conductivity.

The presence of these defect states significantly influences the separation and migration of photogenerated charge carriers (electrons and holes), a key process in photocatalysis. researchgate.netnih.gov Defect-rich structures can broaden the photo-responsive range of the material. researchgate.netnih.gov In layered bismuth oxynitrates, surface NO3- complexes have been shown to efficiently migrate photo-induced holes to the semiconductor's surface, which enhances charge separation. rsc.org Computational studies on bismuth oxide heterostructures with bismuth oxynitrate suggest that the tight interaction at the interface and the presence of defects create synergistic effects that promote electron transfer. mdpi.com The engineering of defects and interfaces is therefore a critical strategy for manipulating charge separation to improve photocatalytic performance. rsc.orgnih.gov

Hybrid DFT and DFT+U Approaches for Correlated Electron Systems

Standard DFT approximations, such as the Local-Density Approximation (LDA) and Generalized Gradient Approximation (GGA), often fail to accurately predict the electronic properties of materials with strongly correlated electrons, like those containing bismuth. nih.govaps.org A common issue is the significant underestimation of the band gap. nih.gov To address this, more advanced methods like hybrid DFT and DFT+U are employed.

The DFT+U method adds an on-site Coulomb interaction term (the Hubbard U) to the DFT functional, which helps to correct for the self-interaction error and provide a more accurate description of localized d and f electrons. nih.govresearchgate.net This approach has been successfully used to calculate defect formation energies and transition levels in compounds like Bi2MoO6 and BiFeO3. nih.govresearchgate.net

Hybrid functionals, such as B3LYP or PBE0, incorporate a fraction of exact Hartree-Fock (HF) exchange into the exchange-correlation functional. aps.orgresearchgate.net Studies on bismuth vanadate (B1173111) (BiVO4) have shown that the amount of HF exchange included significantly impacts the prediction of structural and electronic properties. For example, the PBE-HF25% functional was found to yield a crystal structure in very close agreement with experimental data. researchgate.net The use of these advanced methods is crucial for obtaining reliable predictions of the properties of complex bismuth compounds like bismuth oxynitrates. aps.orgresearchgate.net

Semiempirical Methods for Geometrical and Kinetic Parameter Evaluation

While DFT and its advanced variants provide high accuracy, they are computationally expensive. Semiempirical methods, such as PM6 (Parametric Method 6), offer a faster, albeit less accurate, alternative for evaluating certain properties. nih.gov These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and use parameters derived from experimental data to simplify calculations. dtic.mil

Semiempirical methods can be particularly useful for initial screenings of large systems or for modeling dynamic processes where a large number of calculations are needed. mdpi.com In a computational study of the interaction between paracetamol and bismuth oxynitrate (Bi5O7NO3), semiempirical methods were used to optimize the geometry of material clusters and evaluate kinetic parameters. mdpi.com The calculated rate constant for electron transfer was found to be close to experimental values, demonstrating the utility of these methods for gaining qualitative and semi-quantitative insights into reaction kinetics and geometries at a reduced computational cost. mdpi.com

Table 2: Comparison of Computational Methods for Bismuth Oxynitrate Studies

| Method | Key Feature | Typical Application | Advantage | Disadvantage |

|---|---|---|---|---|

| DFT (GGA) | Standard first-principles approach | Structural optimization, basic electronic structure | Good balance of cost and accuracy for many systems | Often underestimates band gaps in correlated systems |

| DFT+U | Adds Hubbard U parameter | Defect energies, electronic structure of correlated systems | Improved description of localized electrons | Requires careful selection of the U parameter |

| Hybrid DFT | Mixes DFT with exact Hartree-Fock exchange | Accurate band gaps, structural properties | High accuracy for electronic properties | High computational cost |

| Semiempirical | Uses experimentally derived parameters | Geometrical optimization, kinetic parameters of large systems | Very fast, suitable for large-scale screening | Lower accuracy, dependent on parameterization |

Advanced Material Design and Engineering of Bismuth Oxynitrates

Nanostructure Engineering for Enhanced Performance

The morphology and structure of bismuth oxynitrates at the nanoscale play a pivotal role in determining their functional properties. By controlling the size, shape, and assembly of these materials, it is possible to tailor their electronic, optical, and catalytic behaviors.

Bismuth oxynitrates often exhibit a layered crystal structure, which is a key attribute that can be exploited for performance enhancement. These structures are typically composed of [Bi2O2]2+ layers interspersed with nitrate (B79036) anions. wikipedia.org The synthesis of bismuth oxynitrate as layered nanosheets offers several distinct structural advantages.

One of the primary advantages of the layered nanosheet morphology is the high surface-area-to-volume ratio. This characteristic is particularly beneficial in applications such as catalysis and sensing, where a larger surface area provides more active sites for reactions to occur. The thin nature of the nanosheets also reduces the diffusion distance for charge carriers, which can enhance the efficiency of photocatalytic processes.

The layered structure also imparts electronic and spatial flexibility. researchgate.net This flexibility allows the material to accommodate various intercalating species, which can be used to tune the material's electronic properties. Furthermore, the anisotropic nature of the layered structure can lead to unique optical and electronic properties that are not observed in their bulk counterparts. Research has shown that layered crystalline arrangements are particularly promising for their ability to sequester a wide range of negatively charged species due to this structural flexibility. researchgate.net

A new type of layered oxy-acid salt of bismuth oxynitrate, synthesized via a simple hydrothermal method, consists of a Bi2O2(2+) layered module inserted into the interlamellar anion modules of NO3(-) and OH(-). rsc.org The ability to adjust the precursor pH before hydrothermal treatment allows for the variation of NO3(-) and OH(-) complexes on the surface, which in turn influences the material's photocatalytic activity. rsc.org

The assembly of nanoscale building blocks into larger, more complex hierarchical architectures is a powerful strategy for improving the performance of bismuth oxynitrate materials. These hierarchical structures can offer a unique combination of properties derived from their nanoscale components and their larger-scale organization.

Porosity is a key feature that can be controlled through the design of hierarchical architectures. Materials with a well-defined porous network exhibit a high surface area and provide efficient pathways for the transport of reactants and products. In the context of bismuth oxynitrates, hierarchical structures composed of interconnected nanosheets or nanoparticles can create a network of pores that are accessible to guest molecules.

For instance, the formation of flower-like or sphere-like microstructures assembled from nanosheets can result in a material with both mesopores and macropores. nih.gov This multi-scale porosity is advantageous for applications that require both high surface area and efficient mass transport. The larger pores facilitate the diffusion of molecules into the interior of the structure, while the smaller pores provide a high surface area for interaction. The synthesis of unique flower-like Bi2O2(OH)(NO3) hierarchical microstructures has been shown to result in a high surface area and superior photocatalytic performance. nih.gov

The control of porosity in hierarchical bismuth oxynitrate architectures can be achieved through various synthesis strategies, such as solvothermal methods where the choice of solvent can influence the final morphology. nih.gov By carefully controlling the reaction conditions, it is possible to direct the self-assembly of the primary nanostructures into the desired hierarchical arrangement with a specific pore structure.

The ability to control the synthesis of bismuth oxynitrates into specific nanoscale morphologies, such as nanoparticles, nanoflakes, and nanobelts, is crucial for fine-tuning their properties. Each of these morphologies offers a unique set of characteristics that can be advantageous for different applications.

Nanoparticles: Bismuth oxynitrate nanoparticles can be synthesized through various methods, including hydrothermal and solvothermal routes, as well as green synthesis approaches. ens-lyon.frbrieflands.com The size and shape of the nanoparticles can be controlled by adjusting reaction parameters such as temperature, pH, and the concentration of precursors. researchgate.net For instance, nanoscale cerium-bismuth oxides/oxynitrates have been prepared by a scalable low-temperature method at ambient pressure using water as the sole solvent. nih.gov

Nanoflakes: Nanoflakes are two-dimensional structures with a thickness on the nanoscale. The synthesis of bismuth oxynitrate nanoflakes can be achieved through methods like post-calcination of intermediate compounds. rsc.org For example, highly porous β-Bi2O3/Bi5O7NO3 heterostructured nanoflakes have been obtained by controlling the thermal decomposition of Bi(NO3)3·5H2O. researchgate.net

Nanobelts: Nanobelts are one-dimensional nanostructures with a rectangular cross-section. The controlled hydrothermal synthesis of bismuth oxyhalide nanobelts has been demonstrated, and similar principles can be applied to bismuth oxynitrates. nih.gov The morphology of these nanostructures can be controlled by adjusting growth parameters such as reaction pH, time, and temperature. nih.gov

The following table summarizes various synthesis methods for different bismuth oxynitrate nanostructures:

| Nanostructure | Synthesis Method | Key Control Parameters | Reference |

| Nanoparticles | Low-temperature solvent-based method | Molar ratio of precursors | nih.gov |

| Nanoflakes | Thermal decomposition | Calcination temperature, cooling rate | researchgate.net |

| Nanobelts | Hydrothermal | Reaction pH, time, temperature | nih.gov |

Heterostructure and Composite Material Development

The creation of heterostructures and composite materials by combining bismuth oxynitrates with other materials is a highly effective strategy for enhancing their performance. This approach allows for the creation of new materials with synergistic properties that surpass those of the individual components.

A heterojunction is the interface between two different semiconductor materials. In the context of bismuth oxynitrates, forming a heterojunction with bismuth oxide (Bi2O3) can lead to significantly improved photocatalytic activity. The key to the enhanced performance of these heterojunctions lies in the engineering of the interface between the two materials. researchgate.net

The formation of a stable heterojunction between Bi5O7NO3 and β-Bi2O3 has been shown to be beneficial for visible-light-driven photocatalytic activity. researchgate.net This is due to the efficient separation of photogenerated electron-hole pairs at the interface. The alignment of the band energies of the two materials creates a potential gradient that drives the electrons and holes to different sides of the junction, reducing their recombination rate.

The quality of the interface is crucial for the performance of the heterojunction. rsc.org A well-defined interface with minimal defects allows for efficient charge transfer. Techniques such as in situ synthesis can be used to create intimate contact between the bismuth oxynitrate and bismuth oxide phases, leading to a high-quality interface. scispace.com For example, one-dimensional Bi2O3–Bi5O7I heterostructures with high interface quality have been synthesized, demonstrating the potential of this approach. rsc.org

The following table highlights the impact of interfacial engineering on the properties of bismuth oxynitrate/bismuth oxide heterojunctions:

| Heterojunction System | Interfacial Feature | Enhanced Property | Reference |

| Bi5O7NO3/β-Bi2O3 | Stable heterojunction | Visible-light photocatalytic activity | researchgate.net |

| α-Bi2O3/β-Bi2O3 | Efficient charge separation | Photocatalytic performance | scispace.com |

| Bi2O3/Bi4V2O11 | High interface quality | Electron-hole pair transfer | rsc.org |

Mixed-phase systems, where two or more distinct crystalline phases of bismuth oxynitrate or a combination of bismuth oxynitrate and another material exist in close proximity, can exhibit synergistic effects that lead to enhanced performance. These effects arise from the interplay between the different phases, which can lead to properties that are not present in the single-phase materials.

In the realm of photocatalysis, a significant synergistic effect can be observed in mixed-phase systems. nih.gov For example, a mixed-phase composite of basic bismuth nitrate and pentabismuth heptaoxide nitrate has been shown to have enhanced photocatalytic properties. researchgate.net The presence of multiple phases can create a network of heterojunctions, which, as discussed previously, can improve charge separation and enhance photocatalytic efficiency.

The synergistic interaction between different components in a composite material can also lead to improved light absorption and a wider range of active species. For instance, the combination of bismuth oxynitrate with a carbon-based material like graphitic carbon nitride can lead to a composite with enhanced visible-light response and improved charge separation. nih.gov

Crystal Facet Engineering and Anion Templating

The performance of crystalline materials is often dependent on the specific crystal facets exposed to the reaction environment. Crystal facet engineering allows for the selective exposure of highly reactive facets, thereby enhancing properties like catalytic activity. Anion templating is a strategic method to control crystal growth and facet exposure.

Selective Exposure of Active Crystal Facets (e.g., {080}, {141})

Recent research has demonstrated the successful synthesis of Bi₅O₇NO₃ crystals with selectively exposed {080} facets through an ammonium (B1175870) ion (NH₄⁺)-assisted self-confined construction method. researchgate.net This is a significant development, as traditional Bi₅O₇NO₃ photocatalysts are typically dominated by the {141} facets. The tailored {080} facets have been found to facilitate the generation of oxygen vacancies, which can act as active sites and improve photocatalytic performance. The ability to control the ratio of {080} to {141} facets allows for the tuning of the material's electronic band structure and the optimization of its photocatalytic activity. A well-designed Bi₅O₇NO₃ crystal with an optimal {080}/{141} facet ratio has shown a significant enhancement in photocatalytic CO₂ reduction compared to crystals dominated by {141} facets. researchgate.net

Role of Anions (e.g., NH₄⁺, Acetate) in Facet Control

Anions present during the synthesis of bismuth oxynitrate can play a crucial role in directing the growth of specific crystal facets. The ammonium ion (NH₄⁺) has been identified as a key agent in controlling the facet exposure of Bi₅O₇NO₃ crystals. It has been confirmed that NH₄⁺ ions selectively adsorb onto the {141} facets. This selective adsorption inhibits the growth of the {141} facets and, in turn, promotes the growth of the desired {080} crystal facets. researchgate.net The interaction of solid bismuth oxohydroxonitrate with an aqueous solution of ammonium carbonate is a method used for the synthesis of fine crystalline, high-purity bismuth(III) oxocarbonate. sibran.ru

The role of acetate (B1210297) as a capping agent to control crystal facets has been observed in the synthesis of other nanomaterials. Capping agents can selectively bind to certain crystallographic planes, influencing the growth kinetics and thermodynamics to preferentially expose a desired facet. mdpi.com While the specific role of acetate in the facet control of bismuth oxynitrate is not yet extensively documented, its potential as a capping agent suggests it could be a valuable tool for future crystal facet engineering of this material.

Doping and Elemental Modification Strategies

Introducing foreign atoms into the crystal lattice of bismuth oxynitrate, a process known as doping, is a powerful technique to modify its intrinsic properties. Both cation and anion doping can induce significant changes in the electronic structure, crystal lattice, and defect chemistry of the material.

Cation Doping (e.g., Cerium, Manganese) and Its Structural Implications

Cerium (Ce) doping in bismuth-based materials can lead to the formation of solid solutions. For instance, in cerium-bismuth oxides, solid solutions can be formed up to a 1:1 Ce/Bi molar ratio. nih.gov The introduction of Ce into the bismuth oxide lattice can lead to the formation of a single-phase solid solution with a structure close to the fluorite-type structure of CeO₂. With increasing Bi content in ceria, the unit cell parameter and the disorder of the structure increase. mdpi.com

Manganese (Mn) doping has also been shown to have significant structural implications in bismuth-based compounds. In bismuth ferrite (B1171679) (BiFeO₃), for example, Mn doping can lead to a structural phase transition from rhombohedral to orthorhombic. scut.edu.cn The substitution of Mn at the Fe-site alters the crystal structure and vibrational modes. scut.edu.cn In Mn-doped bismuth oxide (Bi₂O₃), changes in the lattice spacing have been observed, confirming the incorporation of Mn into the Bi₂O₃ lattice. acs.org This doping can disturb the atomic structure, which in turn changes the electronic energy levels. nih.gov

| Dopant | Host Material | Structural Implications |

| Cerium (Ce) | Bismuth Oxides/Oxynitrates | Formation of solid solutions up to a 1:1 Ce/Bi molar ratio. nih.gov |

| Leads to a single-phase solid solution with a fluorite-type structure. mdpi.com | ||

| Increase in unit cell parameter and structural disorder with increasing Bi content in Ceria. mdpi.com | ||

| Manganese (Mn) | Bismuth Ferrite (BiFeO₃) | Induces a structural phase transition from rhombohedral to orthorhombic. scut.edu.cn |

| Bismuth Oxide (Bi₂O₃) | Changes in lattice spacing. acs.org | |

| Disturbance of the atomic structure and changes in electronic energy levels. nih.gov |